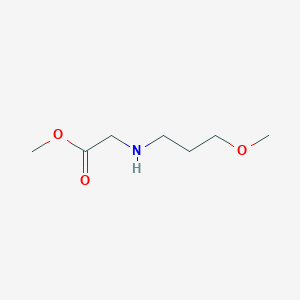

Methyl (3-methoxypropyl)glycinate

Beschreibung

Methyl (3-methoxypropyl)glycinate is a glycinate ester featuring a methoxypropyl substituent. Glycinate esters are commonly utilized in peptide coupling, pharmaceutical synthesis, and as precursors for functionalized amines or heterocycles .

Eigenschaften

Molekularformel |

C7H15NO3 |

|---|---|

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

methyl 2-(3-methoxypropylamino)acetate |

InChI |

InChI=1S/C7H15NO3/c1-10-5-3-4-8-6-7(9)11-2/h8H,3-6H2,1-2H3 |

InChI-Schlüssel |

GYIJQMDJOGNPNE-UHFFFAOYSA-N |

Kanonische SMILES |

COCCCNCC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-[(3-methoxypropyl)amino]acetate can be synthesized through a multi-step process involving the reaction of 3-methoxypropylamine with methyl chloroacetate. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of methyl 2-[(3-methoxypropyl)amino]acetate involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be integrated into the process to enhance the overall production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(3-methoxypropyl)amino]acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Primary amines, secondary amines.

Substitution: Various substituted esters and amines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(3-methoxypropyl)amino]acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 2-[(3-methoxypropyl)amino]acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution and addition reactions. The ester moiety can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl N-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Glycinate

- Structure: Features a cyano-pyridinyl ethenyl substituent instead of a methoxypropyl group.

- Synthesis: Synthesized from methyl glycinate hydrochloride with 89% yield, followed by conversion to a dimethylaminopropenoate derivative (94% yield) using Bredereck’s reagent .

- Reactivity: The electron-withdrawing cyano and pyridinyl groups likely increase electrophilicity, facilitating nucleophilic addition reactions. In contrast, the methoxypropyl group in Methyl (3-methoxypropyl)glycinate may act as a steric hindrance or electron-donating moiety, altering reaction pathways.

Glyphosate Salts (e.g., Glyphosate-Isopropylammonium)

- Structure: Derived from N-(phosphonomethyl)glycine, with salts modifying the glycinate backbone’s physicochemical properties .

- Application: Glyphosate derivatives are systemic herbicides inhibiting the shikimate pathway in plants.

- Key Difference: Glyphosate’s phosphonomethyl group enables chelation and enzyme inhibition, whereas the methoxypropyl group in the target compound may prioritize solubility or stability in synthetic workflows.

Methoxypropylacetate (2-Methoxy-1-Methylethyl Acetate)

- Structure : An acetate ester with a methoxypropyl chain (CAS 108-65-6) .

- Application : Primarily used as a solvent in coatings and adhesives. Unlike glycinate esters, acetate esters like Methoxypropylacetate exhibit faster hydrolysis rates due to less steric hindrance and weaker amine stabilization.

Property Comparison :

Research Findings and Data Gaps

- Biological Activity : Glyphosate’s glycinate backbone is critical for herbicidal action , yet Methyl (3-methoxypropyl)glycinate’s bioactivity remains unexplored in the provided evidence.

- Safety and Handling : Silane-based methacrylates (e.g., 3-(Trimethoxysilyl)propyl methacrylate) require stringent PPE , but safety data for the target compound is absent.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.